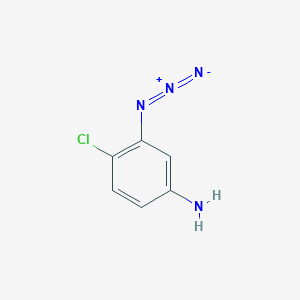![molecular formula C8H11N3O2 B2480424 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide CAS No. 1405012-72-7](/img/structure/B2480424.png)
2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide” is a chemical compound with the CAS Number: 1405012-72-7 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-[(6-methyl-3-pyridinyl)oxy]acetohydrazide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11N3O2/c1-6-2-3-7(4-10-6)13-5-8(12)11-9/h2-4H,5,9H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Derivatives
Synthesis of Novel Derivatives : A study by Shainova et al. (2019) details the synthesis of new derivatives of 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide, resulting in compounds combining pyridazine and 1,3,4-oxadiazole rings. These derivatives may have unique properties and potential applications.
New Acetohydrazide Derivatives : Pivazyan et al. (2019) discuss the synthesis of a range of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, including those with additional rings like 1,2,4-triazole and furan, potentially enhancing biological activity (Pivazyan et al., 2019).
Biological Activity and Potential Therapeutics
Antimicrobial Activity : Mishra et al. (2014) reported the antimicrobial activity of certain N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide derivatives, indicating potential for use in antimicrobial treatments (Mishra et al., 2014).
Cytotoxic Activity Against Cancer Cells : Al Shareef (2020) synthesized a series of derivatives starting from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, showing promising cytotoxic effects against human breast cancer cells, suggesting potential in cancer treatment (Al Shareef, 2020).
Structural and Chemical Studies
Quantum Chemical Insights : Khalid et al. (2021) synthesized pyridine-based hydrazone derivatives and provided insights into their geometry and properties through density functional theory. This research offers a deeper understanding of the molecular structure and potential applications of these compounds (Khalid et al., 2021).
DNA Binding Studies : Eesee (2016) synthesized a derivative of pyridoxal, which was tested for DNA binding activity. Understanding how these compounds interact with DNA can be crucial for developing new drugs or therapeutic agents (Eesee, 2016).
Synthesis and Characterization : Studies by Mohammad et al. (2017) and Al-Amiery et al. (2016) detail the synthesis and characterization of new derivatives, contributing to the understanding of their properties and potential applications in various fields (Mohammad et al., 2017), (Al-Amiery et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-2-3-7(4-10-6)13-5-8(12)11-9/h2-4H,5,9H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIGDNILJUDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
